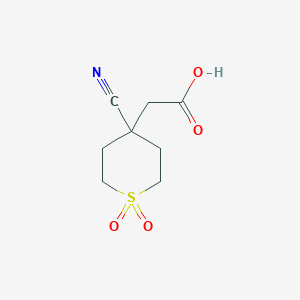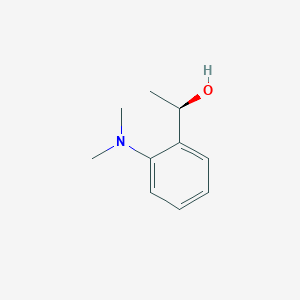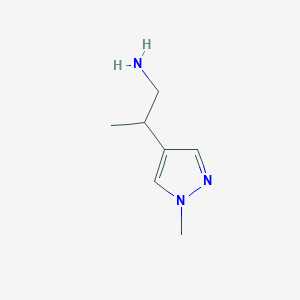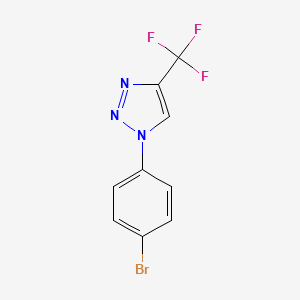
1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity. The general reaction scheme is as follows:
- Preparation of 4-bromophenyl azide from 4-bromoaniline.
- Reaction of 4-bromophenyl azide with trifluoromethyl acetylene in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form C-C bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products:
- Substituted triazoles with various functional groups replacing the bromine atom.
- Coupled products with extended aromatic systems or other functionalized groups.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole has found applications in several scientific research areas:
Medicinal Chemistry: Used as a building block for designing inhibitors of enzymes and receptors
Materials Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme activity and protein interactions.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group enhances binding affinity through hydrophobic interactions.
Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and applications.
1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and biological activity.
1-(4-Bromophenyl)-1H-1,2,3-triazole: Lacks the trifluoromethyl group, leading to different physical and chemical characteristics.
Uniqueness: 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole is unique due to the combination of the bromophenyl and trifluoromethyl groups, which confer distinct reactivity and biological activity. The presence of both groups enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
Propiedades
Fórmula molecular |
C9H5BrF3N3 |
|---|---|
Peso molecular |
292.06 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-4-(trifluoromethyl)triazole |
InChI |
InChI=1S/C9H5BrF3N3/c10-6-1-3-7(4-2-6)16-5-8(14-15-16)9(11,12)13/h1-5H |
Clave InChI |
GFGGDCBTICSHHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=C(N=N2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






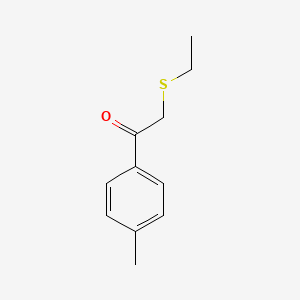

![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)

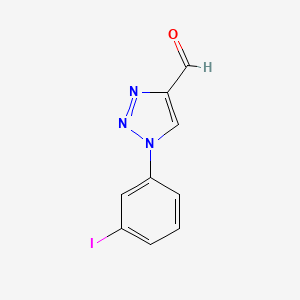
![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)

